2-(7-Fluoro-4-oxoquinolin-1(4H)-yl)acetamide
CAS No.:
Cat. No.: VC15967023
Molecular Formula: C11H9FN2O2
Molecular Weight: 220.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9FN2O2 |
|---|---|
| Molecular Weight | 220.20 g/mol |
| IUPAC Name | 2-(7-fluoro-4-oxoquinolin-1-yl)acetamide |
| Standard InChI | InChI=1S/C11H9FN2O2/c12-7-1-2-8-9(5-7)14(6-11(13)16)4-3-10(8)15/h1-5H,6H2,(H2,13,16) |
| Standard InChI Key | FIKPEMOWYRTKPA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C1F)N(C=CC2=O)CC(=O)N |
Introduction
Chemical Identity and Structural Features
The molecular formula of 2-(7-Fluoro-4-oxoquinolin-1(4H)-yl)acetamide is C₁₁H₉FN₂O₂, with a molecular weight of 220.20 g/mol. Its IUPAC name, 2-(7-fluoro-4-oxoquinolin-1(4H)-yl)acetamide, reflects the substitution pattern: a fluorine atom at the 7th position of the quinoline ring, a ketone group at the 4th position, and an acetamide moiety (-NHCOCH₃) attached to the nitrogen at the 1st position. The compound’s planar structure and electron-withdrawing groups (fluorine and ketone) enhance its ability to participate in hydrogen bonding and π-π interactions, critical for binding to biological targets .
Table 1: Key Molecular Properties of 2-(7-Fluoro-4-oxoquinolin-1(4H)-yl)acetamide
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₉FN₂O₂ |
| Molecular Weight | 220.20 g/mol |
| IUPAC Name | 2-(7-fluoro-4-oxoquinolin-1(4H)-yl)acetamide |
| SMILES | C1=CC2=C(C=C1F)N(C=CC2=O)CC(=O)N |
| Hydrogen Bond Donors | 2 (amide NH, quinoline NH) |
| Hydrogen Bond Acceptors | 4 (ketone O, amide O, fluorine) |
The crystal structure and spectroscopic data (IR, NMR) confirm the presence of the acetamide group and the planar quinoline ring system, which are essential for its bioactivity .
Synthesis and Optimization
The synthesis of 2-(7-Fluoro-4-oxoquinolin-1(4H)-yl)acetamide typically involves multi-step reactions starting from substituted quinoline precursors. A common approach includes:
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Quinoline Ring Formation: Cyclization of 7-fluoroaniline derivatives with β-keto esters under acidic conditions to yield the 4-oxoquinoline core .
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Acetamide Introduction: Reaction of the quinoline intermediate with chloroacetyl chloride, followed by amidation with ammonia or primary amines .
Key reaction conditions involve the use of potassium permanganate for oxidation and lithium aluminum hydride for selective reductions, ensuring high yields (70–85%). Recent advances employ copper(I)-catalyzed annulation reactions to streamline synthesis, as demonstrated in the preparation of structurally related isoquinolin-2-yl-acetamides . For instance, Ugi-4CR (Ugi four-component reaction) intermediates have been utilized to achieve divergent synthesis pathways, enabling the incorporation of diverse substituents while maintaining regioselectivity .
Mechanism of Action
The biological activities of 2-(7-Fluoro-4-oxoquinolin-1(4H)-yl)acetamide arise from its dual functionality:
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Quinoline Core: Interacts with nucleic acids and enzymes via π-π stacking and hydrogen bonding, disrupting DNA replication and protein synthesis .
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Acetamide Group: Serves as a hydrogen bond donor/acceptor, enhancing binding affinity to targets like DNA gyrase and COX-2 .
Molecular dynamics simulations reveal stable binding poses in the ATP-binding pocket of tyrosine kinases, suggesting potential as a kinase inhibitor .
Therapeutic Applications and Future Directions
Drug Development
The compound’s scaffold is being explored for:
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Antibacterial Agents: Modifications to the acetamide side chain could improve potency against multidrug-resistant strains .
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Anticancer Therapeutics: Conjugation with nanoparticles or liposomes may enhance tumor targeting and reduce systemic toxicity .
Research Tools
As a fluorescent probe, its rigid structure enables real-time tracking of enzyme activity in cellular assays . Recent work has functionalized it with biotin tags for pull-down assays to identify novel protein targets .
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